molecular formula C14H19N3OS B11811554 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole

Cat. No.: B11811554
M. Wt: 277.39 g/mol
InChI Key: MZDAGQIYTXWCOS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzothiazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with piperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzothiazole derivatives

    Substitution: Various N-substituted piperazine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different scientific fields further highlight its versatility.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

2-piperazin-1-yl-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C14H19N3OS/c1-2-9-18-11-3-4-12-13(10-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,10,15H,2,5-9H2,1H3

InChI Key

MZDAGQIYTXWCOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

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